molecular formula C20H24N4O3 B2978700 (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)methanone CAS No. 1209620-25-6

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)methanone

Cat. No.: B2978700
CAS No.: 1209620-25-6
M. Wt: 368.437
InChI Key: ROOARJKDDAWADH-UHFFFAOYSA-N
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Description

This compound is a potent, highly selective, cell-permeable inhibitor of glucose transporter GLUT1 . It has been used in various studies due to its ability to inhibit glucose uptake by cells .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research in the field of heterocyclic chemistry often involves the synthesis of complex molecules containing one or more heterocycles, which are rings containing atoms of at least two different elements. For instance, Abdelhamid et al. (2012) explored the synthesis of pyrazolo[5,1‐c]triazines and pyrazolo[1,5‐a]pyrimidines containing naphthofuran moiety. These compounds were synthesized using various reagents and elucidated through elemental analysis, spectral data, and chemical transformation methods, highlighting a diverse approach to creating novel heterocyclic compounds with potential pharmaceutical applications (Abdelhamid, Shokry, & Tawfiek, 2012).

Molecular Interactions and Antagonist Activity

The study of molecular interactions and antagonist activities of compounds with specific receptors is crucial in drug discovery. Shim et al. (2002) investigated the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) for its potent and selective antagonism for the CB1 cannabinoid receptor. Through conformational analysis and 3D-quantitative structure-activity relationship (QSAR) models, the study proposed mechanisms by which these compounds bind to and interact with receptors, suggesting pathways for designing receptor-specific drugs (Shim et al., 2002).

Antimicrobial and Antibacterial Activities

The synthesis of novel compounds and evaluation of their antimicrobial and antibacterial activities represent another significant area of research application. Patel et al. (2011) synthesized new pyridine derivatives and assessed their in vitro antimicrobial activity against various strains of bacteria and fungi. This study exemplifies how novel chemical compounds can be engineered and tested for potential use as antimicrobial agents, contributing to the development of new treatments for infectious diseases (Patel, Agravat, & Shaikh, 2011).

Advanced Molecular Synthesis Techniques

Advancements in molecular synthesis techniques enable the creation of complex molecules with specific biological activities. For example, Largeron and Fleury (1998) detailed a two-step one-pot electrochemical synthesis of novel 8-amino-1,4-benzoxazine derivatives, showcasing an innovative approach to synthesizing compounds with potential anti-stress oxidative properties. This highlights the ongoing development of new synthetic methodologies to produce molecules with desired biological functions (Largeron & Fleury, 1998).

Mechanism of Action

The compound acts as a potent, highly selective, cell-permeable inhibitor of glucose transporter GLUT1 . It inhibits 5-HT-mediated amplification of ADP-stimulated human and dog platelet aggregation .

Properties

IUPAC Name

[4-(3-methoxy-1-methylpyrazole-4-carbonyl)piperazin-1-yl]-(2-phenylcyclopropyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c1-22-13-17(18(21-22)27-2)20(26)24-10-8-23(9-11-24)19(25)16-12-15(16)14-6-4-3-5-7-14/h3-7,13,15-16H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROOARJKDDAWADH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCN(CC2)C(=O)C3CC3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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